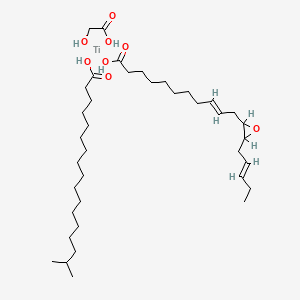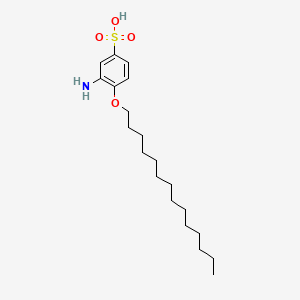![molecular formula C14H15NO B15346816 4-[2-(4-Methoxyphenyl)ethyl]pyridine CAS No. 5462-66-8](/img/structure/B15346816.png)
4-[2-(4-Methoxyphenyl)ethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Methoxyphenyl)ethyl]pyridine is an organic compound characterized by a pyridine ring substituted with a 2-(4-methoxyphenyl)ethyl group
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of 4-methoxyphenylboronic acid with 2-ethylpyridine.
Suzuki-Miyaura Coupling: This cross-coupling reaction uses 4-methoxyphenylboronic acid and 2-ethylpyridine in the presence of a palladium catalyst and a base.
Reductive Amination: This involves the reaction of 4-methoxyphenylacetaldehyde with pyridine-2-ethylamine under reducing conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions, ensuring high yield and purity. The choice of catalyst and reaction conditions is optimized for cost-effectiveness and scalability.
Types of Reactions:
Oxidation: Oxidation of the pyridine ring can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction of the pyridine ring can yield pyridine derivatives with reduced oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong bases like sodium hydride (NaH).
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
Reduced Pyridines: Resulting from reduction reactions.
Substituted Pyridines: Resulting from electrophilic and nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-[2-(4-Methoxyphenyl)ethyl]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-[2-(4-Methoxyphenyl)ethyl]pyridine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparación Con Compuestos Similares
2-(4-Methoxyphenyl)ethanol
4-Methoxyphenol
2-Butanone, 4-(4-methoxyphenyl)-
Anisylacetone
This comprehensive overview highlights the significance of 4-[2-(4-Methoxyphenyl)ethyl]pyridine in various scientific fields and its potential applications
Propiedades
Número CAS |
5462-66-8 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
4-[2-(4-methoxyphenyl)ethyl]pyridine |
InChI |
InChI=1S/C14H15NO/c1-16-14-6-4-12(5-7-14)2-3-13-8-10-15-11-9-13/h4-11H,2-3H2,1H3 |
Clave InChI |
WUOBRCVSGPKAMH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,15,23,31-Tetratert-butyl-33,34,35,36-tetramethoxy-3,11,19,27-tetrathiapentacyclo[27.3.1.15,9.113,17.121,25]hexatriaconta-1(32),5,7,9(36),13,15,17(35),21(34),22,24,29(33),30-dodecaene](/img/structure/B15346751.png)



![8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B15346765.png)







![(6,9-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B15346837.png)
